4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C19H17N5O3 and a molecular weight of 363.379 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 3-nitrobenzaldehyde under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The product is then purified through recrystallization.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, forming various substituted derivatives.
Scientific Research Applications
4-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar compounds include:
N’-(1-(4-methylphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
N’-(1-(4-methoxy-3-nitrophenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide: This compound features a methoxy group instead of a methyl group, which can alter its chemical properties and reactivity.
The uniqueness of 4-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H17N5O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-methyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O3/c1-12-17(14-7-4-3-5-8-14)21-22-18(12)19(25)23-20-13(2)15-9-6-10-16(11-15)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-13+ |
InChI Key |
GNVTYZSSVSCVDR-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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